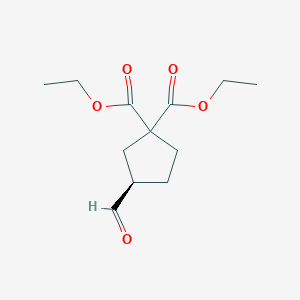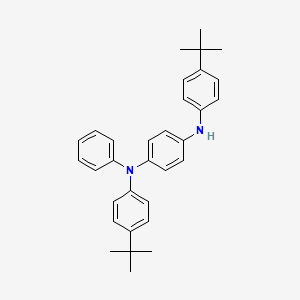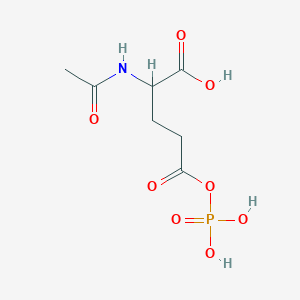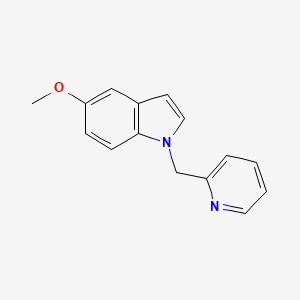
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- is a chemical compound with a complex structure that includes a five-membered cyclopentane ring, two ester groups, and an aldehyde group
Preparation Methods
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- typically involves multi-step organic reactions. One common method includes the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions .
Chemical Reactions Analysis
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles under basic or acidic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and aldehyde groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The aldehyde group can form Schiff bases with amines, which are important in many biological processes .
Comparison with Similar Compounds
Similar compounds include other cyclopentane derivatives with ester and aldehyde groups. For example:
1,1-Cyclopentanedicarboxylic acid, diethyl ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
Cyclopentanecarboxaldehyde: Contains only the aldehyde group, making it more reactive in oxidation and reduction reactions but lacking the ester functionality.
1,1-Cyclopentanedicarboxylic acid, 3-formyl-, diethyl ester, (3R)- is unique due to the presence of both ester and aldehyde groups, allowing it to participate in a wider range of chemical reactions and making it a versatile compound in various applications .
Properties
CAS No. |
654673-94-6 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl (3R)-3-formylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)6-5-9(7-12)8-13/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
GDFXNYUAYICDGE-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C1(CC[C@H](C1)C=O)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)C=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)



![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)

![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
